Cas no 25797-01-7 (6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole)

6,7,8,9-Tetrahydro-5H-Pyrido[3,2-b]indole is a heterocyclic compound featuring a fused pyridine and indole scaffold. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid polycyclic framework enables selective functionalization, making it valuable for constructing complex alkaloids and bioactive compounds. The saturated pyridine ring enhances stability while retaining reactivity at key positions, facilitating further derivatization. Researchers utilize this compound in medicinal chemistry for its potential in targeting central nervous system (CNS) receptors and enzymes. Its synthetic utility is further underscored by its compatibility with various cross-coupling and cyclization reactions, offering broad applicability in drug discovery and material science.
6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole structure
25797-01-7 structure
Product Name:6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole
CAS No:25797-01-7
MF:C11H12N2
MW:172.226382255554
MDL:MFCD13178613
CID:1109922
PubChem ID:12570394
Update Time:2025-11-01

6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole Chemical and Physical Properties

Names and Identifiers

    • 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole
    • SCHEMBL13762509
    • InChI=1/C11H12N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h3,6-7,13H,1-2,4-5H2
    • DB-350235
    • CRZIDQKUJQLSKB-UHFFFAOYSA-
    • 6,7,8,9-tetrahydro-5H-pyridoindole
    • 25797-01-7
    • MDL: MFCD13178613
    • Inchi: 1S/C11H12N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h3,6-7,13H,1-2,4-5H2
    • InChI Key: CRZIDQKUJQLSKB-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=NC=2C2=C1CCCC2

Computed Properties

  • Exact Mass: 172.100048391g/mol
  • Monoisotopic Mass: 172.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.7Ų

6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
190150-500mg
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole
25797-01-7
500mg
$1020.00 2023-09-09
Matrix Scientific
190150-1g
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole
25797-01-7
1g
$1823.00 2023-09-09

Additional information on 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole

Introduction to 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole (CAS No. 25797-01-7)

6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole, identified by its Chemical Abstracts Service (CAS) number 25797-01-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrroloindole class, a structural motif that is widely recognized for its biological activity and potential therapeutic applications. The unique scaffold of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole makes it a valuable scaffold for the design and development of novel bioactive molecules.

The structural framework of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole consists of a fused ring system comprising a pyrrole ring and an indole ring. This configuration contributes to its rich chemical diversity and biological relevance. The presence of a tetrahydropyridine moiety enhances its solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration. Over the years, researchers have leveraged this scaffold to develop compounds with diverse pharmacological profiles, including those targeting neurological disorders, inflammatory conditions, and infectious diseases.

In recent years, 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole has been the subject of extensive investigation due to its potential role in modulating various biological pathways. One of the most compelling areas of research has been its application in the development of compounds with neuroprotective properties. Studies have demonstrated that derivatives of this scaffold can interact with neurotransmitter receptors and ion channels, thereby influencing neuronal function and survival. For instance, certain analogs have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Furthermore, 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole has been explored for its anti-inflammatory and immunomodulatory effects. Research indicates that this compound can modulate key inflammatory signaling pathways by interacting with cytokine receptors and transcription factors. This makes it a promising candidate for the development of novel therapeutics targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole to modulate immune responses without significant side effects is particularly noteworthy.

Another area where 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole has shown promise is in the treatment of infectious diseases. Derivatives of this scaffold have been investigated for their ability to inhibit bacterial and viral pathogens by targeting essential metabolic pathways or structural components. For example, certain analogs have demonstrated efficacy against multidrug-resistant bacteria by interfering with bacterial cell wall synthesis or DNA replication. Similarly, research has explored the potential of these compounds as antiviral agents by targeting viral proteases or polymerases.

The synthetic chemistry associated with 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole is another area of active interest. The development of efficient synthetic routes allows for the rapid generation of libraries of derivatives for high-throughput screening (HTS). Advances in catalytic methods and green chemistry principles have further enhanced the sustainability and scalability of these synthetic processes. For instance,transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrroloindole core with high regioselectivity and yield.

In conclusion,6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]indole (CAS No. 25797-01-7) represents a structurally intriguing scaffold with significant potential in pharmaceutical research and drug development。 Its versatility in modulating biological pathways makes it a valuable tool for exploring new therapeutic strategies across multiple disease areas。 As research continues to uncover new applications for this compound,its importance in medicinal chemistry is likely to grow further。 The ongoing development of innovative synthetic methodologies will also contribute to expanding the chemical space accessible through derivatives of this scaffold, paving the way for future breakthroughs。

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